molecular formula C12H15IO2 B1415658 (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol CAS No. 2098457-00-0

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol

Cat. No. B1415658
M. Wt: 318.15 g/mol
InChI Key: GGCQNGWRTRCKJW-UHFFFAOYSA-N
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Description

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol is a synthetic compound that has been studied for its potential applications in laboratory experiments. It is a member of the diol family, which is a group of compounds that contain two hydroxyl (OH) groups. This compound has been studied for its potential to be used as a reagent in organic synthesis, as well as its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Allylic Alcohols : The conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol, which is a similar compound to (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol, demonstrates an efficient process using in situ generated trimethylsilyl iodide. This method is crucial for synthesizing (2Z)-2-iodo allylic alcohols, highlighting the compound's significance in organic synthesis (Taber, Sikkander, Berry, & Frankowski, 2008).

  • Catalytic Transformations : The transformation of similar diols, like (Z)-But-2-en-1,4-diol, into 4-Hydroxybutyraldehyde using Palladium-(O)-complexes with tert. Phosphine and tert. Phosphite Ligands, indicates the catalytic potential of these compounds in producing valuable intermediates (Seddig & Alm, 1987).

  • Formation of (Z)-1,4-But-2-ene Diols : The catalytic and stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors showcases the utility of these diols in synthesizing complex organic structures (Guo, Martínez-Rodríguez, Martín, Escudero‐Adán, & Kleij, 2016).

  • Enantioselective Allylic Substitution : A study on the enantioselective allylic substitution of (Z)-but-2-ene-1,4-diol derivatives using a rhodium(I) catalyst indicates the importance of this compound in producing chiral homoallylic alcohols, crucial for pharmaceutical synthesis (Yu, Ménard, Isono, & Lautens, 2009).

  • Synthesis of Isonucleosides : The synthesis of isonucleosides starting with 2-butene-1,4-diol, a structural relative to (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol, highlights the compound's potential in creating nucleoside analogs, which are significant in medicinal chemistry (Jung & Nichols, 1998).

Applications in Material Science

  • Synthesis of Phthalocyaninatozinc(II) Complexes : The use of related butanamide derivatives in synthesizing phthalocyaninatozinc(II) complexes, which are used in materials like organic semiconductors and photovoltaics, suggests potential applications for (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol in material science (Gauna, Monsalvo, & Awruch, 2009).

  • Catalysis in Polymerization : The study of zinc complexes in the rac-lactide polymerization process, where similar diol compounds could potentially play a role, indicates potential applications in polymer science (Daneshmand, Michalsky, Aguiar, & Schaper, 2018).

Antioxidant Activities

  • Synthesis of Antioxidants : Research on the synthesis of novel synthetic methylbenzenediol derivatives, similar to (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol, for their antioxidant activities suggests that this compound could have applications in the development of antioxidants (Huang, Jiang, Liao, Hou, & Weng, 2018).

properties

IUPAC Name

2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-9-2-4-10(5-3-9)6-11(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCQNGWRTRCKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C(CO)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 2
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 3
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 4
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 5
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 6
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol

Citations

For This Compound
1
Citations
MA Al-Jumaili, S Woodward - The Journal of Organic Chemistry, 2018 - ACS Publications
7-R-Anthra[2,3-b]thiophene derivatives (1, R = H, Me, i-Pr, or MeO) are prepared in three steps (in average overall yield >50%) starting from (E)-4-RC 6 H 4 CH 2 (HOCH 2 )C═CI(CH 2 …
Number of citations: 10 pubs.acs.org

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